Functional Potency Differentiation: Beta-Neoendorphin Exhibits ~200-Fold Lower Potency Than Dynorphin A in GPI Assay
In the guinea-pig ileum myenteric plexus-longitudinal muscle preparation, beta-neoendorphin demonstrated approximately 200-fold lower functional potency compared to dynorphin A, classifying it in the lowest potency tier among prodynorphin-derived peptides [1]. In contrast, alpha-neoendorphin and dynorphin B exhibited intermediate potency, being only 10- to 20-fold less potent than dynorphin A [1]. This stark potency gradient has direct implications for experimental dosing strategies and assay sensitivity requirements.
| Evidence Dimension | Functional potency (relative to dynorphin A) in inhibiting electrically stimulated contractions |
|---|---|
| Target Compound Data | Approximately 200-fold less potent than dynorphin A |
| Comparator Or Baseline | Dynorphin A (most potent reference); Alpha-neoendorphin (10-20× less potent than dynorphin A); Dynorphin B (10-20× less potent than dynorphin A) |
| Quantified Difference | Beta-neoendorphin is approximately 10-20× less potent than alpha-neoendorphin; approximately 200× less potent than dynorphin A |
| Conditions | Guinea-pig ileum myenteric plexus-longitudinal muscle preparation, electrically stimulated contractions |
Why This Matters
Researchers requiring a low-potency KOR/MOR dual agonist for dose-response curve characterization or partial agonist studies should select beta-neoendorphin; those requiring high-potency, selective KOR agonism should select dynorphin A or alpha-neoendorphin.
- [1] James IF, Fischli W, Goldstein A. Opioid receptor selectivity of dynorphin gene products. J Pharmacol Exp Ther. 1984;228(1):88-93. View Source
